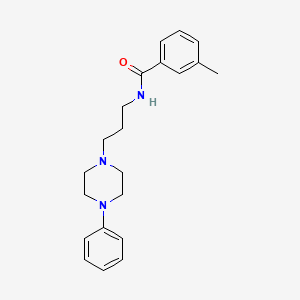

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core with a 3-methyl substitution and a 3-(4-phenylpiperazin-1-yl)propyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves a multi-step process:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

Alkylation: The 4-phenylpiperazine is then alkylated with 3-chloropropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.

Amidation: The final step involves the reaction of N-(3-(4-phenylpiperazin-1-yl)propyl)amine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or piperazine moieties, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Reduced forms of the compound, potentially amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Potential

- Antidepressant Activity : The structural components of this compound suggest potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. The presence of the piperazine moiety is particularly relevant as it is a common feature in many antidepressants.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit anti-proliferative effects against various cancer cell lines. For instance, related benzamide derivatives have shown significant activity against human colorectal carcinoma cells (HCT116) .

- CNS Disorders : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders, including anxiety and depression. Its modulation of neurotransmitter systems could provide neuroprotective effects .

Recent studies have highlighted the biological activities of similar compounds, indicating that 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide may also exhibit:

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Antimicrobial Activity : Research has shown that benzamide derivatives can possess antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Compound Structure | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative A | Anticancer | 5.85 | |

| Benzamide Derivative B | Antimicrobial | 1.27 | |

| Piperazine-containing Compound | Antidepressant | Not specified |

Case Study 1: Anticancer Evaluation

A study conducted on benzamide derivatives revealed that specific substitutions on the benzene ring significantly enhanced anticancer activity against HCT116 cells. The most potent compound exhibited an IC50 value lower than standard treatments like 5-Fluorouracil, highlighting the therapeutic potential of structurally similar compounds .

Case Study 2: Neuroprotective Effects

Research focusing on piperazine derivatives indicated their ability to modulate neurotransmitter systems effectively. These findings suggest that compounds like this compound could be developed into treatments for CNS disorders such as depression and anxiety disorders, given their structural similarities to known neuroactive agents .

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like depression or anxiety.

Comparación Con Compuestos Similares

Similar Compounds

4-phenylpiperazine: A simpler analog that lacks the benzamide moiety.

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide: Similar but without the 3-methyl substitution.

3-methylbenzamide: Lacks the piperazine group.

Uniqueness

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to the combination of its benzamide core with a 3-methyl substitution and a 3-(4-phenylpiperazin-1-yl)propyl group. This structure allows it to interact with multiple molecular targets, potentially offering a broader range of biological activities compared to its simpler analogs.

Actividad Biológica

3-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H27N3O, with a molecular weight of approximately 337.45 g/mol. The compound features a piperazine ring, which is significant for its interaction with various biological targets.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE, the compound increases the concentration of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Mode of Action

The inhibition of AChE leads to elevated levels of ACh, resulting in prolonged signaling in cholinergic pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Gene Expression : The compound may modulate gene expression related to neurotransmitter systems.

- Cell Signaling Pathways : It has been shown to impact signaling pathways that regulate cell survival and apoptosis.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage. In animal models, higher doses tend to produce more pronounced effects on cognitive function and behavior, suggesting a dose-dependent relationship .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant AChE inhibitory activity, with IC50 values indicating potent effects comparable to established AChE inhibitors .

- Animal Studies : In rodent models, administration of the compound resulted in improved memory performance in behavioral tests, supporting its potential as a cognitive enhancer .

- Comparative Analysis : When compared to similar compounds like 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, this compound showed superior AChE inhibition and cognitive enhancement effects .

Applications in Research and Medicine

The compound's ability to inhibit AChE suggests potential applications in treating cognitive disorders. Its role as a lead compound for developing novel therapeutics targeting cholinergic pathways is an area of active research. Furthermore, it may serve as a valuable tool for studying the biochemical mechanisms underlying neurodegenerative diseases.

Propiedades

IUPAC Name |

3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-18-7-5-8-19(17-18)21(25)22-11-6-12-23-13-15-24(16-14-23)20-9-3-2-4-10-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFBIVRACWMTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.